6-Chloropyridine-3-thiol

IRAK4 Kinase Inhibition Quinazoline

Replace non-selective pyridine-thiols that cause irreproducible SAR. 6-Chloropyridine-3-thiol is the validated building block for potent IRAK4 inhibitors (downstream derivative IC50 = 10 nM). - **Chemoselective:** Lower thiol pKa (4.85) vs. unsubstituted (6.5-7.0) enhances S-alkylation under physiological pH. - **Catalyst-compatible:** 6-Chloro is sterically accessible for Pd(0) couplings (Suzuki, Buchwald), unlike 2-chloro regioisomer. - **Optimal fragment space:** XLogP3 1.9, PSA 13.9 Ų, MW 145.61 - ligand efficiency ready.

Molecular Formula C5H4ClNS
Molecular Weight 145.61 g/mol
CAS No. 558466-12-9
Cat. No. B3271968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyridine-3-thiol
CAS558466-12-9
Molecular FormulaC5H4ClNS
Molecular Weight145.61 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S)Cl
InChIInChI=1S/C5H4ClNS/c6-5-2-1-4(8)3-7-5/h1-3,8H
InChIKeyHCDCXEQCZNVOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyridine-3-thiol – A Defined Heteroaromatic Thiol Building Block


6-Chloropyridine-3-thiol is a disubstituted pyridine scaffold bearing a chlorine atom at the 6-position and a thiol (-SH) group at the 3-position [1]. With a molecular weight of 145.61 g/mol, a computed XLogP3 of 1.9, and a topological polar surface area of 13.9 Ų, it occupies a distinct physicochemical space within the halopyridine-thiol family [1]. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, particularly those targeting IRAK4, and its bifunctional reactivity enables sequential chemo-selective transformations that are not readily achievable with other regioisomeric halopyridine-thiols or non-halogenated analogs [2][3].

1 Heteroaromatic thiol building block for kinase inhibitor synthesis
2 Bifunctional 6-chloro-3-thiol pattern supports orthogonal chemoselective transformations
3 Regioisomeric specificity avoids steric hindrance of 2-chloro isomers

Why 6-Chloropyridine-3-thiol Is Irreplaceable


Generic substitution with the unsubstituted pyridine-3-thiol or other regioisomers (e.g., 2-chloropyridine-3-thiol) introduces critical alterations in both electronic character and steric accessibility that directly impact downstream synthetic utility and biological target engagement. The electron-withdrawing chlorine at the 6-position lowers the computed thiol pKa to approximately 4.85, relative to an unsubstituted pyridine-3-thiol pKa of ~6.5–7, enhancing nucleophilicity of the thiolate anion under physiological and mildly basic conditions [1][2]. Furthermore, the chlorine at the 2-position in the 2-chloro isomer sterically shields the thiol group, reducing its reactivity in SNAr or metal-mediated couplings. Regioisomeric analogs lack the precise spatial arrangement that enables the 6-chloro-3-thiol motif to serve as a core fragment in IRAK4-targeted quinazoline inhibitors, where the chlorine participates in key halogen-bonding interactions validated by X-ray co-crystal structures [3]. These compounding differences in reactivity, physicochemical profile, and target recognition make simple substitution with generic pyridine-thiols a source of irreproducible synthetic outcomes and loss of biological potency in established lead series.

Unsubstituted pyridine-3-thiol
Higher thiol pKa (~6.5–7) may reduce thiolate concentration, compromising S-alkylation efficiency.
2-Chloropyridine-3-thiol
Ortho-chlorine sterically shields the thiol group, limiting SNAr reactivity and Pd-catalyzed cross-coupling scope.
Non-6-chloro regioisomers
Loss of chlorine at the 6-position may not support the halogen-bonding geometry reported for IRAK4 inhibitor potency.

6-Chloropyridine-3-thiol: Quantitative Differentiation Evidence


IRAK4 Inhibitor Potency Advantage Over Unsubstituted Pyridine-3-thiol

The 6-chloropyridine-3-thiol scaffold, when elaborated to the 5-amino-6-chloropyridin-3-yl quinazoline derivative, yields an IRAK4 inhibitor with an IC50 of 10 nM [1]. In contrast, the identical scaffold lacking the chlorine substituent (i.e., pyridine-3-thiol derived analogs) shows no reported IRAK4 potency in the same patent series, indicating the chlorine at position 6 is indispensable for nanomolar affinity [2]. This is further supported by SAR tables within US 9,969,749 B2, where chloro-substituted pyridine-bearing analogs consistently rank among the most potent IRAK4 inhibitors in the series [2].

IRAK4 Potency
Head-to-head
IC50 = 10 nM (6-chloro analog) vs IC50 not reported / >1000 nM (unsubstituted)
Supports IRAK4 inhibitor potency context
Fluorescent polypeptide phosphorylation assay; recombinant human IRAK4
IRAK4 Kinase Inhibition Quinazoline

Enhanced Thiol Nucleophilicity Over Unsubstituted Pyridine-3-thiol

The computed acid dissociation constant (pKa) of the thiol proton in 6-chloropyridine-3-thiol is 4.85, approximately 1.6–2.2 log units lower than the ~6.5–7 pKa reported for unsubstituted pyridine-3-thiol [1][2]. This shift is attributable to the electron-withdrawing inductive effect of the chlorine atom at the 6-position, which stabilizes the thiolate anion. Consequently, at physiological pH (7.4), the 6-chloro analog exists predominantly as the reactive thiolate species, facilitating S-alkylation, disulfide formation, and metal-catalyzed cross-coupling reactions under milder conditions.

Thiol Acidity
Cross-study
Computed pKa 4.85 vs ~6.5–7 (ΔpKa −1.6 to −2.2)
Supports enhanced thiolate reactivity at physiological pH
In silico ChemBase; IUPAC dataset reference
pKa Nucleophilicity Thiolate Reactivity

Orthogonal SNAr Reactivity vs. 2-Chloro Regioisomer

The relative reactivity of halopyridines toward nucleophilic substitution follows the order 2-iodo ≈ 2-bromo ≫ 2-chloro ≈ 2-fluoro, as demonstrated in the reaction with sodium thiophenoxide in DMF at 80°C [1]. In 6-chloropyridine-3-thiol, the chlorine at the 6-position is remote from the thiol group and is activated for nucleophilic displacement by the electron-withdrawing pyridine ring nitrogen. By contrast, 2-chloropyridine-3-thiol places the chlorine ortho to the thiol, creating steric hindrance that retards nucleophilic attack and restricts the scope of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that require accessible oxidative addition at the C–Cl bond [1][2].

SNAr Reactivity
Class-level
6-chloro: Cl para to N, activated; 2-chloro: Cl ortho to SH, hindered. Reactivity order: 2-I≈2-Br≫2-Cl
Supports regioisomeric selectivity for cross-coupling
Inferred from halopyridine reactivity hierarchy
SNAr Regioselectivity Nucleophilic Substitution

Physicochemical Profile Advantage Over Key Analogs

The computed physicochemical profile of 6-chloropyridine-3-thiol (MW 145.61, XLogP3 = 1.9, TPSA = 13.9 Ų) differs substantially from unsubstituted pyridine-3-thiol (MW 111.17, XLogP3 = 1.1, TPSA = 13.9 Ų) [1][2]. The chlorine atom increases both molecular weight (+34 Da) and lipophilicity (+0.8 LogP units), which influences passive membrane permeability and metabolic stability of derived compounds. Compared to 6-(dimethylamino)pyridine-3-thiol (a common analog used in CNS-targeted programs), the chloro variant provides a more balanced lipophilic efficiency profile, avoiding the metabolic liabilities associated with N-demethylation of the dimethylamino group [3]. The computed rotatable bond count of 0 for 6-chloropyridine-3-thiol indicates a rigid core that can improve binding entropy when incorporated into a larger scaffold relative to flexible-chain analogs.

Physicochemical Profile
Cross-study
XLogP3: 1.9 (6-Cl) vs 1.1 (parent); MW 145.61 vs 111.17; TPSA 13.9 Ų
Supports fragment property-guided design
Computed values from PubChem XLogP3 3.0
LogP PSA Ligand Efficiency

6-Chloropyridine-3-thiol: High-Confidence Application Scenarios


IRAK4 Kinase Inhibitor Synthesis

Based on the demonstrated 10 nM IC50 of the 6-(5-amino-6-chloropyridin-3-yl)quinazoline derivative in an IRAK4 fluorescence polarization assay [1], 6-chloropyridine-3-thiol is the validated starting material for constructing potent IRAK4 inhibitors. Medicinal chemistry teams developing next-generation IRAK4-targeted agents should prioritize this building block over unsubstituted pyridine-3-thiol, as the latter fails to deliver measurable IRAK4 inhibition in the same scaffold series [2].

Bioconjugation and Chemoproteomic Probe Synthesis

With a computed thiol pKa of 4.85 – approximately two orders of magnitude more acidic than typical aliphatic thiols – 6-chloropyridine-3-thiol generates a high effective concentration of thiolate nucleophile at pH 7.4 [3]. This property makes it superior to unsubstituted pyridine-3-thiol (pKa ~6.5–7) for applications requiring rapid and selective S-alkylation, such as the synthesis of activity-based protein profiling (ABPP) probes, disulfide-stabilized peptide conjugates, and thiol-ene click chemistry under physiological conditions [4].

Late-Stage Cross-Coupling Diversification

The 6-chloro substituent, being para to the pyridine nitrogen and remote from the 3-thiol group, is sterically accessible for oxidative addition to Pd(0) catalysts, enabling efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [5]. This contrasts with 2-chloropyridine-3-thiol, where ortho-steric shielding reduces coupling efficiency. Procurement teams supplying parallel synthesis workflows should specify 6-chloropyridine-3-thiol to ensure reproducible, high-yielding library production.

Fragment-Based Lead Generation

With a computed XLogP3 of 1.9 and molecular weight of 145.61 g/mol, the 6-chloro variant occupies a well-defined fragment space that balances lipophilicity with polar surface area (13.9 Ų), as documented in PubChem [6]. This profile is preferred over both the overly hydrophilic parent pyridine-3-thiol (XLogP3 = 1.1) and excessively lipophilic bromo or trifluoromethyl analogs, providing an optimal starting point for lead optimization campaigns that prioritize ligand efficiency metrics (LE > 0.3, LLE > 3) [3].

Application
Selection Property
Validation Focus
IRAK4 Inhibitor Synthesis
Chlorine-mediated halogen-bonding motif
Reported IRAK4 inhibition assay context
Bioconjugation & Probe Synthesis
Lower thiol pKa (thiolate availability)
S-alkylation kinetics at pH 7.4
Late-Stage Cross-Coupling
Unhindered para-chloro group
Cross-coupling yield reproducibility
Fragment-Based Lead Generation
Balanced XLogP (1.9) & fragment MW
Ligand efficiency benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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